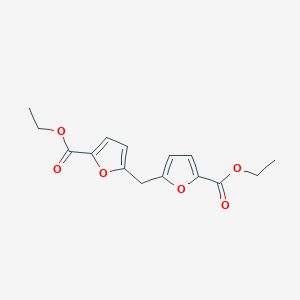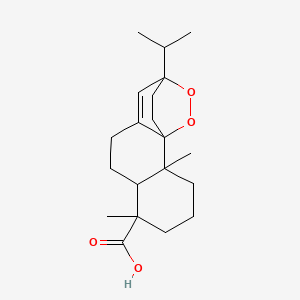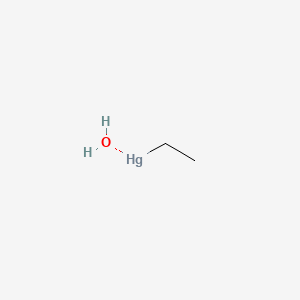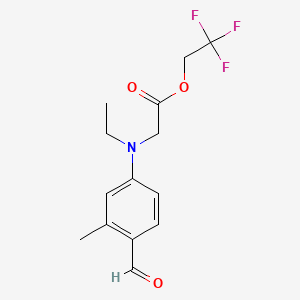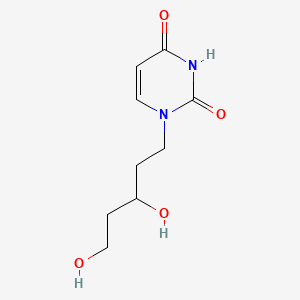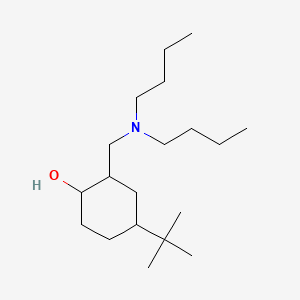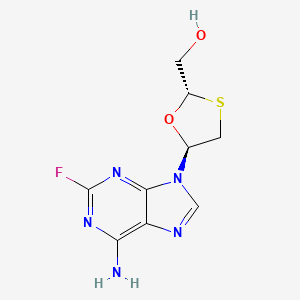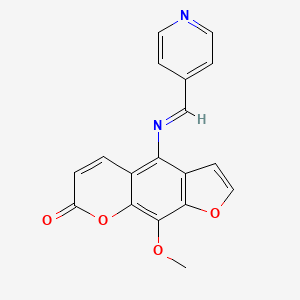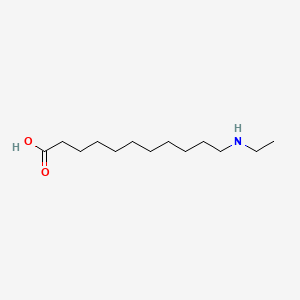
Undecanoic acid, 11-(ethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(Ethylamino)undecanoic acid is an organic compound with the molecular formula C13H27NO2. It is a derivative of undecanoic acid, where an ethylamino group is attached to the eleventh carbon atom of the undecanoic acid chain. This compound is classified as an amine and a fatty acid, and it exhibits unique properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Ethylamino)undecanoic acid typically involves the following steps:
Transesterification: Castor oil is transesterified with methanol in the presence of sodium methoxide to produce methyl ricinoleate.
Pyrolysis: Methyl ricinoleate is subjected to pyrolysis to yield heptanal and methyl undecenoate.
Hydrolysis: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid undergoes hydrobromination to form 11-bromoundecanoic acid.
Amination: 11-bromoundecanoic acid is then reacted with ethylamine to produce 11-(Ethylamino)undecanoic acid.
Industrial Production Methods: The industrial production of 11-(Ethylamino)undecanoic acid follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 11-(Ethylamino)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
11-(Ethylamino)undecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 11-(Ethylamino)undecanoic acid involves its interaction with specific molecular targets and pathways. The ethylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s fatty acid chain allows it to integrate into lipid membranes, affecting membrane fluidity and function.
類似化合物との比較
11-Aminoundecanoic Acid: Similar structure but with an amino group instead of an ethylamino group.
Undecanoic Acid: The parent compound without any amino substitution.
11-Bromoundecanoic Acid: A precursor in the synthesis of 11-(Ethylamino)undecanoic acid.
Uniqueness: 11-(Ethylamino)undecanoic acid is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
7441-35-2 |
|---|---|
分子式 |
C13H27NO2 |
分子量 |
229.36 g/mol |
IUPAC名 |
11-(ethylamino)undecanoic acid |
InChI |
InChI=1S/C13H27NO2/c1-2-14-12-10-8-6-4-3-5-7-9-11-13(15)16/h14H,2-12H2,1H3,(H,15,16) |
InChIキー |
XMOPBLYWQVTWAR-UHFFFAOYSA-N |
正規SMILES |
CCNCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


